molecular formula C11H20N2O4S B10817663 2,4-Dihydroxy-N-[2-(2-mercapto-vinylcarbamoyl)-ethyl]-3,3-dimethyl-butyramide

2,4-Dihydroxy-N-[2-(2-mercapto-vinylcarbamoyl)-ethyl]-3,3-dimethyl-butyramide

Katalognummer B10817663
Molekulargewicht: 276.35 g/mol
InChI-Schlüssel: GVPONLWGQFZYSV-UDIARPCQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pantothenoylaminoethenethiol is a small molecule belonging to the class of organic compounds known as beta amino acids and derivatives. These compounds have an amino group attached to the beta carbon atom. Pantothenoylaminoethenethiol is a derivative of pantothenic acid, which is a component of the B complex vitamins and plays a crucial role in various biochemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pantothenoylaminoethenethiol can be synthesized through a multi-step process involving the reaction of pantothenic acid with cysteine. The thiol moiety of pantothenoylcysteine is first oxidized and spontaneously decarboxylated to generate the pantothenoylaminoethenethiol intermediate, which is then reduced to form pantothenoylcysteamine .

Industrial Production Methods

Industrial production methods for pantothenoylaminoethenethiol typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of high-pressure homogenization, ultrasonication, and phase inversion temperature techniques to prepare nanoemulsions containing the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Pantothenoylaminoethenethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pantothenoylcysteamine and other derivatives that retain the core structure of pantothenoylaminoethenethiol .

Wissenschaftliche Forschungsanwendungen

Pantothenoylaminoethenethiol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development and as a treatment for various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

Pantothenoylaminoethenethiol exerts its effects through its interaction with specific molecular targets and pathways. One of the key targets is phosphopantothenoylcysteine decarboxylase, an enzyme involved in the biosynthesis of coenzyme A. The compound undergoes a redox reaction, where the thiol moiety is oxidized and decarboxylated to form the intermediate, which is then reduced to form pantothenoylcysteamine .

Vergleich Mit ähnlichen Verbindungen

Pantothenoylaminoethenethiol is unique compared to other similar compounds due to its specific structure and biochemical properties. Similar compounds include:

These compounds share structural similarities but differ in their specific biochemical roles and applications.

Eigenschaften

Molekularformel

C11H20N2O4S

Molekulargewicht

276.35 g/mol

IUPAC-Name

(2R)-2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-[[(Z)-2-sulfanylethenyl]amino]propyl]butanamide

InChI

InChI=1S/C11H20N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h5-6,9,14,16,18H,3-4,7H2,1-2H3,(H,12,15)(H,13,17)/b6-5-/t9-/m0/s1

InChI-Schlüssel

GVPONLWGQFZYSV-UDIARPCQSA-N

Isomerische SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)N/C=C\S)O

Kanonische SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NC=CS)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.